Structural Classification: Indanyl Urea p38 MAP Kinase Inhibitor Pharmacophore
The compound embodies a core indanyl urea scaffold explicitly claimed as a p38 MAP kinase inhibitor pharmacophore. The patent US 9,963,463 B2 defines a genus of urea-substituted indanes demonstrating p38 MAP kinase inhibition, where the 2,3-dihydro-1H-inden-2-yl substitution is a key structural feature [1]. This provides a class-level inference that the compound possesses potential p38 inhibitory activity, differentiating it from non-indane urea analogs.
| Evidence Dimension | p38 MAP kinase inhibitory pharmacophore classification |
|---|---|
| Target Compound Data | Contains 2,3-dihydro-1H-inden-2-yl urea scaffold covered by patent claims |
| Comparator Or Baseline | Urea derivatives lacking the indane scaffold (e.g., phenyl ureas) are not covered by the p38 inhibitor patent |
| Quantified Difference | Not quantifiable at the compound-specific level; differentiation is based on patent claim scope and structural class |
| Conditions | Patent US 9,963,463 B2, generic structural claim |
Why This Matters
Prioritizes this scaffold for p38 kinase inhibitor screening libraries over non-indane ureas lacking patent precedent for this target.
- [1] US Patent 9,963,463 B2. Urea-substituted indanes as P38 map kinase inhibitors. Published May 8, 2018. View Source
